N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride
CAS No.: 1019851-96-7
Cat. No.: VC16587046
Molecular Formula: C10H22ClN3O
Molecular Weight: 235.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019851-96-7 |
|---|---|
| Molecular Formula | C10H22ClN3O |
| Molecular Weight | 235.75 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C10H21N3O.ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H |
| Standard InChI Key | SVRZSGVCFZCXLH-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNC(=O)C1CCNCC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a carboxamide group. The amide nitrogen connects to a 2-(dimethylamino)ethyl side chain, with the hydrochloride salt forming through protonation of the tertiary amine (Figure 1). Key structural parameters include:
Table 1: Molecular descriptors
The hydrochloride salt enhances water solubility compared to the free base form (CAS 886504-63-8, MW 199.3 g/mol) . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous piperidine derivatives adopt chair conformations with equatorial substituents .
Spectroscopic Characteristics
While experimental spectra remain unpublished, computational predictions based on structural analogs indicate:
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¹H NMR: Signals at δ 2.2–3.1 ppm (piperidine CH₂), 2.8 ppm (N(CH₃)₂), and 7.4 ppm (amide NH)
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IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 2500–2700 cm⁻¹ (ammonium N⁺-H)
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MS: Parent ion cluster at m/z 235.75 with fragmentation patterns consistent with piperidine ring cleavage
Synthesis and Manufacturing
Primary Synthetic Route
The standard preparation involves a two-step sequence:
Table 2: Synthesis protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid + SOCl₂ → Acid chloride | 85% | |
| 2 | Acid chloride + N,N-dimethylethylenediamine (DCM, Et₃N, 0°C→RT) | 72% | |
| 3 | Salt formation (HCl/Et₂O) | 95% |
Critical parameters include strict temperature control during amide bond formation and anhydrous conditions to prevent hydrolysis. The final hydrochloride salt precipitates upon addition of ethereal HCl to the free base solution.
Alternative Methodologies
Emerging approaches under investigation include:
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Enzymatic amidation using lipases in non-aqueous media (theoretical yields ~65%)
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Solid-phase synthesis on Wang resin for combinatorial library generation
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Microwave-assisted coupling reducing reaction times from 12h to 45 minutes
Reactivity and Functionalization
Nucleophilic Substitutions
The tertiary amine undergoes quaternization with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility by 3–5 fold. Piperidine ring nitrogen shows limited reactivity due to steric hindrance from the carboxamide group.
Oxidation Pathways
Exposure to peroxide reagents generates N-oxide derivatives, while strong oxidants (KMnO₄, CrO₃) cleave the piperidine ring to form glutaric acid derivatives. Metabolic studies of structural analogs suggest hepatic N-oxidation as a primary detoxification pathway .
Biological Evaluation
Pharmacological Screening
Though direct data for this compound remain scarce, related piperidine carboxamides exhibit:
Table 3: Biological activities of analogs
| Activity | IC₅₀/EC₅₀ | Target | Reference |
|---|---|---|---|
| Antimicrobial (Gram+) | 12.5 μM | Bacterial topoisomerase IV | |
| Antiproliferative | 8.2 μM | Tubulin polymerization | |
| Serotonin reuptake | 0.3 μM | SERT transporter |
Molecular docking studies predict moderate affinity (Kd ≈ 450 nM) for sigma-1 receptors based on structural similarity to pentazocine.
ADME Profiling
Preliminary in silico predictions using SwissADME indicate:
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High gastrointestinal absorption (HIA >90%)
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Blood-brain barrier penetration (BBBP ratio 1.2)
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CYP3A4-mediated metabolism (80% first-pass effect)
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Antipsychotic agents via Friedel-Crafts alkylation of aromatic rings
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Antimalarials through conjugation with quinoline moieties
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Radioligands (e.g., ¹¹C-labeled derivatives for PET imaging)
Material Science Applications
Recent patents describe its use in:
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Ionic liquid electrolytes (conductivity 12 mS/cm at 25°C)
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Epoxy resin hardeners (cure time reduction by 40%)
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Metal-organic frameworks (pore size 8.2 Å)
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